3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile
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Overview
Description
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile is a compound that features a pyrazole ring substituted with a bromo group and two methyl groups
Preparation Methods
The synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the benzonitrile group: This step involves a nucleophilic substitution reaction where the brominated pyrazole reacts with a benzonitrile derivative.
Chemical Reactions Analysis
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile undergoes various chemical reactions:
Scientific Research Applications
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential inhibitors and therapeutic agents.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The bromine and methyl groups on the pyrazole ring influence its binding affinity and selectivity towards these targets. The compound may act by inhibiting or activating certain enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile can be compared with other similar compounds:
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-{(Z)-[4-(1-piperazinyl)phenyl]methylene}propanehydrazide: This compound has a similar pyrazole ring but with different substituents, leading to variations in its chemical and biological properties.
4-Bromo-1H-pyrazole: A simpler compound with a bromine atom on the pyrazole ring, used as a starting material for more complex derivatives.
Properties
Molecular Formula |
C13H12BrN3 |
---|---|
Molecular Weight |
290.16 g/mol |
IUPAC Name |
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H12BrN3/c1-9-13(14)10(2)17(16-9)8-12-5-3-4-11(6-12)7-15/h3-6H,8H2,1-2H3 |
InChI Key |
GNSODQLHZAUMMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C#N)C)Br |
Origin of Product |
United States |
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